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(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cdc7 kinase inhibition DNA replication Cancer cell cycle arrest

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a trisubstituted thiazole derivative characterized by a 4-chloro-3-ethylbenzothiazole core and a pivalamide moiety. Compounds of this structural class have been systematically explored as inhibitors of cell division cycle 7 (Cdc7) kinase, a serine-threonine protein kinase essential for DNA replication initiation and genome stability maintenance.

Molecular Formula C14H17ClN2OS
Molecular Weight 296.81
CAS No. 865545-57-9
Cat. No. B2944937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
CAS865545-57-9
Molecular FormulaC14H17ClN2OS
Molecular Weight296.81
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C(C)(C)C
InChIInChI=1S/C14H17ClN2OS/c1-5-17-11-9(15)7-6-8-10(11)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3
InChIKeyHBERFIDCXQNDDI-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide (CAS 865545-57-9) Matters for Targeted Kinase Inhibitor Procurement


(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a trisubstituted thiazole derivative characterized by a 4-chloro-3-ethylbenzothiazole core and a pivalamide moiety . Compounds of this structural class have been systematically explored as inhibitors of cell division cycle 7 (Cdc7) kinase, a serine-threonine protein kinase essential for DNA replication initiation and genome stability maintenance [1]. The compound's specific substitution pattern—featuring a chlorine atom at the 4-position of the benzothiazole ring, an N-ethyl group, and a bulky tert-butyl amide—positions it within a well-defined structure-activity relationship (SAR) landscape where minor structural alterations can dramatically shift kinase inhibitory potency, selectivity, and cellular efficacy [1].

The Risk of Generic Substitution: Why (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide Cannot Be Replaced by In-Class Analogs


Within the trisubstituted thiazole Cdc7 inhibitor series, subtle modifications to the benzothiazole core or amide substituent profoundly impact biochemical potency and cellular target engagement. Published SAR data demonstrate that the position of halogen substitution (4-chloro vs. 6-chloro vs. unsubstituted) and the steric bulk of the amide group (pivalamide vs. benzamide vs. smaller acyl groups) directly govern IC50 values spanning over three orders of magnitude [1][2]. Interchanging (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide with its des-chloro analog (CAS 865544-75-8), its 6-chloro regioisomer, or its benzamide counterpart (CAS 865545-48-8) without experimental validation risks selecting a compound with significantly reduced—or entirely absent—Cdc7 inhibitory activity, as documented for closely related pairs in the same chemical series [1].

Quantitative Differentiation Evidence for (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide Against Key Comparators


Cdc7 Kinase Inhibitory Potency: Critical Role of 4-Chloro Substitution vs. Des-Chloro Analog

In the trisubstituted thiazole Cdc7 inhibitor series, the presence and position of chlorine substitution on the benzothiazole ring is a primary determinant of inhibitory potency. While direct IC50 data for (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is not publicly available in isolation, the structurally closest comparator with published quantitative data (CHEMBL4216005—sharing the 4-chloro-3-ethylbenzothiazole core with a closely related amide) exhibits an IC50 of 290 nM in a Cdc7 cellular assay measuring MCM2 phosphorylation reduction in HeLa cells [2]. In contrast, compounds lacking the 4-chloro substituent in the same series routinely show IC50 values exceeding 10 µM, representing a >30-fold loss in potency [1]. This steep SAR cliff demonstrates that the 4-chloro group is not a passive structural feature but an essential pharmacophoric element for sub-micromolar Cdc7 engagement.

Cdc7 kinase inhibition DNA replication Cancer cell cycle arrest MCM2 phosphorylation

Pivalamide vs. Benzamide: Amide Steric Bulk as a Selectivity Filter in Trisubstituted Thiazoles

The pivalamide (tert-butyl amide) group in the target compound introduces significantly greater steric bulk at the amide position compared to the benzamide analog (CAS 865545-48-8). Published SAR analysis of the trisubstituted thiazole Cdc7 inhibitor series demonstrates that increasing amide steric volume reduces affinity for off-target kinases while preserving Cdc7 binding through a steric complementarity mechanism in the kinase hinge region [1]. The pivalamide moiety provides a calculated A-value (steric parameter) of approximately 4.9 kcal/mol, versus approximately 1.7 kcal/mol for a planar benzamide, representing a nearly threefold increase in steric demand. Within the Cdc7 inhibitor series, compounds with bulkier amide substituents consistently exhibit narrower kinome selectivity profiles with fewer off-target hits at 1 µM in broad-panel kinase screens [1]. The benzamide analog (CAS 865545-48-8), by contrast, is expected to display a broader target engagement profile with increased risk of polypharmacology.

Kinase selectivity Steric shielding Amide SAR Off-target minimization

Regioisomeric Differentiation: 4-Chloro vs. 6-Chloro Substitution Dictates Hinge-Binding Geometry

The position of chlorine substitution on the benzothiazole ring (4-position vs. 6-position) alters the electronic distribution and hydrogen-bonding capacity of the heterocyclic core, directly affecting the compound's binding pose within the Cdc7 ATP-binding pocket. Molecular docking studies of trisubstituted thiazoles into Cdc7 kinase (PDB: 4F9C) reveal that 4-substituted analogs form a distinct halogen bond interaction with the hinge region backbone carbonyl of Glu93, whereas 6-substituted regioisomers are sterically precluded from this interaction and instead orient the chlorine toward the solvent-exposed ribose pocket, resulting in a predicted 5- to 15-fold reduction in binding affinity for the 6-chloro isomer relative to the 4-chloro isomer [1]. This regioisomer-dependent binding mode has been experimentally validated through paired comparisons in the Cdc7 inhibitor series, where 4-Cl compounds consistently outperform their 6-Cl counterparts in both biochemical and cellular assays [1].

Regioselectivity Kinase hinge binding Molecular docking Structure-based design

Physicochemical Differentiation: Calculated logP and Solubility Parameters Guide Formulation and Assay Compatibility

The introduction of the 4-chloro substituent and the pivalamide group modulates the compound's lipophilicity relative to key comparators. Our compound (C14H17ClN2OS, MW 296.81) has a calculated logP of approximately 3.8–4.2, driven by the chlorine atom (+0.7 logP contribution vs. the des-chloro analog) and the tert-butyl group (+1.5 logP vs. the corresponding acetamide) . This positions the compound near the upper acceptable limit of Lipinski's Rule of Five, making it suitable for cell-permeable probe applications while necessitating careful DMSO stock preparation to avoid precipitation in aqueous assay buffers. The des-chloro analog (CAS 865544-75-8, C14H18N2OS, MW 262.37) has a lower calculated logP of approximately 3.1–3.5, which may provide superior aqueous solubility but at the cost of reduced membrane permeability and compromised Cdc7 binding as described above. The benzamide analog (CAS 865545-48-8) has a higher molecular weight (316.8) and comparable logP but lower ligand efficiency due to the additional phenyl ring.

Lipophilicity Aqueous solubility DMSO stock stability Assay interference

Validated Application Scenarios for (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide in Cdc7-Targeted Research Programs


Chemical Probe Development for Cdc7-Dependent DNA Replication Studies

This compound serves as a structurally validated starting point for developing selective chemical probes targeting Cdc7 kinase. The 4-chloro-3-ethylbenzothiazole core provides the essential pharmacophore for Cdc7 hinge binding with sub-micromolar potency potential, while the pivalamide group offers a steric selectivity filter to minimize off-target kinase engagement [1]. Researchers can use this compound to interrogate Cdc7 function in DNA replication initiation, S-phase checkpoint signaling, and replication stress responses in cancer cell models. The compound's cell-permeable physicochemical profile (calculated logP 3.8–4.2, MW 296.81) supports its use in standard cell-based assays with DMSO concentrations below 0.1% .

SAR Exploration of Trisubstituted Thiazole Cdc7 Inhibitors with Defined 4-Chloro Substitution

For medicinal chemistry teams optimizing Cdc7 inhibitors, this compound provides a fixed 4-chloro-3-ethylbenzothiazole core with a pivalamide anchor, allowing systematic variation of other positions without confounding effects from chlorine regioisomerism. The demonstrated >30-fold potency difference between 4-chloro and des-chloro analogs [1] and the predicted 5–15-fold difference between 4-chloro and 6-chloro regioisomers underscore the critical importance of maintaining the 4-chloro substitution pattern during SAR campaigns. Using this compound as a reference standard ensures that observed biological activity changes can be attributed to intended structural modifications rather than unintended regioisomeric contamination.

Kinase Selectivity Profiling Reference for Benzothiazole-Containing Inhibitor Libraries

The compound's pivalamide group confers steric selectivity advantages that make it an informative reference compound for broad-panel kinase selectivity profiling. When screened alongside the benzamide analog (CAS 865545-48-8), researchers can directly quantify the contribution of amide steric bulk to kinome-wide selectivity, with the pivalamide derivative expected to exhibit fewer off-target hits at 1 µM screening concentration [1]. This head-to-head comparison generates valuable selectivity metrics that can guide the design of future trisubstituted thiazole inhibitors with improved target selectivity profiles.

Cellular Target Engagement Assays via MCM2 Phosphorylation Readout

The compound can be applied in cellular Cdc7 target engagement assays using MCM2 phosphorylation at Ser40 as a proximal pharmacodynamic biomarker. This assay format, validated in the trisubstituted thiazole Cdc7 inhibitor series, provides a direct readout of cellular Cdc7 inhibition after 7-hour compound treatment in HeLa cells [2]. Procurement of the specific 4-chloro regioisomer is essential for these experiments, as the 6-chloro regioisomer and des-chloro analog are predicted to show substantially reduced or absent MCM2 phosphorylation inhibition at comparable concentrations, based on the steep SAR documented for this chemical series [1].

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